An In-depth Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
An In-depth Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
This guide provides a comprehensive technical overview of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The content herein is structured to deliver scientifically robust information tailored for researchers, scientists, and professionals in the field of drug discovery.
Section 1: Introduction and Significance
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a substituted acetamide derivative featuring a chloroacetyl group attached to a 1-methylpiperidin-4-amine core. This structural arrangement makes it a valuable building block in organic synthesis. The piperidine moiety is a common scaffold in many centrally active compounds, valued for its ability to impart favorable physicochemical properties such as aqueous solubility.[1] The chloroacetamide group, on the other hand, is a reactive handle that allows for further chemical modifications, making this compound a versatile precursor for a variety of more complex molecules. Its potential applications are suggested to include the development of anticancer drugs, where it may contribute to the precision medicine profiles of these agents.[]
Section 2: Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is critical for its effective application in research and development. The key physicochemical and structural data for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 1096305-49-5 | [] |
| Molecular Formula | C8H15ClN2O | Calculated |
| Molecular Weight | 190.67 g/mol | Calculated |
| IUPAC Name | 2-chloro-N-(1-methylpiperidin-4-yl)acetamide | N/A |
| Canonical SMILES | CN1CCC(CC1)NC(=O)CCl | N/A |
| Physical State | Solid (predicted) | N/A |
| Solubility | Soluble in water and organic solvents (predicted) | [1][3] |
Note: Some properties are predicted based on the behavior of structurally similar compounds and have not been experimentally determined from the available search results.
Section 3: Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide typically involves the acylation of 4-amino-1-methylpiperidine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
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Reagents and Materials:
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4-amino-1-methylpiperidine
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Chloroacetyl chloride
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Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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A suitable base (e.g., triethylamine or potassium carbonate)
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Standard laboratory glassware and stirring apparatus
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Ice bath
-
-
Procedure:
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In a round-bottom flask, dissolve 4-amino-1-methylpiperidine and the base in anhydrous DCM.
-
Cool the reaction mixture to 0°C using an ice bath.
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Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the stirred reaction mixture. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[4][5]
-
Upon completion, the reaction mixture is typically washed with water to remove any salts.[4]
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The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to obtain the final, pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.[4]
-
Causality Behind Experimental Choices:
-
Aprotic Solvent: An aprotic solvent like DCM is used to prevent reaction with the highly reactive chloroacetyl chloride.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Low Temperature: The initial cooling of the reaction mixture helps to control the exothermicity of the acylation reaction and minimize the formation of side products.
Visualization of the Synthesis Workflow:
Caption: A diagram illustrating the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.
Section 4: Reactivity and Applications in Drug Discovery
The chloroacetamide moiety of this compound is a key feature, as it allows for nucleophilic substitution reactions. This makes it a useful intermediate for the synthesis of a wide range of derivatives. For instance, it can react with various nucleophiles such as amines, thiols, and alcohols to introduce diverse functional groups. This versatility is highly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.[6]
Derivatives of N-substituted piperidines are prevalent in central nervous system (CNS) drug discovery due to their favorable pharmacokinetic properties.[1] The core structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a privileged scaffold in medicinal chemistry. The introduction of various substituents via the chloroacetamide handle can be used to modulate the biological activity and selectivity of the resulting compounds.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide was not found, general safety precautions for chloroacetamide derivatives should be followed. Chloroacetamides are generally considered toxic and can cause skin and eye irritation.[7][8][9][10] It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] In case of accidental exposure, it is important to seek immediate medical attention.[7][8]
Section 6: Conclusion
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, reactive chloroacetamide handle, and the presence of a CNS-active piperidine core make it an attractive starting material for the development of novel therapeutic agents. Further research into the derivatization of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
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